(E)-3-(4-((2-(2-(1,1-difluoroethyl)-4-fluorophenyl)-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic acid, also known as LSZ102, is a novel, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) currently under investigation for its potential in treating estrogen receptor-positive (ER+) breast cancer. [, , , , , , ] This compound belongs to a class of therapeutics that function by binding to the estrogen receptor alpha (ERα), antagonizing its activity, and promoting its degradation. [, , ] LSZ102 has shown promising preclinical activity against both wild-type and mutant ERα, indicating its potential to overcome resistance mechanisms commonly observed with existing endocrine therapies. [, ]
Subsequent optimization efforts led to a more streamlined and efficient synthetic route. This improved process replaced the Suzuki coupling with a two-step approach: - A palladium-catalyzed conversion of an aryl bromide to a phenol. [, ]- A palladium-catalyzed C-H activation as the key step. [, ]
This revised strategy significantly improved the overall yield, reduced the number of synthetic steps, and eliminated the need for chromatographic purifications, making it more suitable for large-scale manufacturing. [, ] One notable optimization for large-scale synthesis involved the use of the surfactant TPGS-750-M in a Suzuki-Miyaura cross-coupling step. []
LSZ-102 features a complex molecular structure characterized by a benzothiophene core. This structural motif is crucial for its biological activity as it interacts specifically with estrogen receptors.
The three-dimensional conformation of LSZ-102 allows for optimal interaction with estrogen receptors, which is critical for its function as a selective estrogen receptor degrader .
LSZ-102 undergoes several chemical reactions that are essential for its activity as an estrogen receptor degrader. These reactions primarily involve binding to the estrogen receptor, leading to receptor degradation rather than mere antagonism.
This mechanism distinguishes LSZ-102 from traditional selective estrogen receptor modulators that merely block receptor activity without promoting degradation .
The mechanism through which LSZ-102 exerts its effects involves several key processes:
Data from competitive binding assays indicate that LSZ-102 has a high potency in degrading estrogen receptors compared to other agents .
Relevant analyses confirm that these properties contribute to its effectiveness as a therapeutic agent against breast cancer .
LSZ-102 holds significant promise in scientific research and clinical applications, particularly in oncology:
The ongoing research into LSZ-102's efficacy and safety profiles continues to support its potential role in modern cancer therapies .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: